2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a synthetic organic compound that features a pyrrole ring substituted with a chloropyridinyl group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloropyridine, 2,5-dimethylpyrrole, and chloroacetyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chloro groups in the compound make it susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their pharmacological activities. They may act as inhibitors or modulators of specific biological pathways, offering therapeutic potential for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism by which 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-[1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- 2-chloro-1-[1-(5-methylpyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Uniqueness
The uniqueness of 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, the presence of the chloro groups can enhance its electrophilicity, making it more reactive in certain chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8-5-11(12(18)6-14)9(2)17(8)13-4-3-10(15)7-16-13/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWJEQQILVBKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=C(C=C2)Cl)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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